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Compound of Interest

Compound Name: 4-Ethoxy-3-iodobenzaldehyde
CAS No.: 184033-45-2
Cat. No.: B1598658
Get Quote
. J

CAS Registry Number: 184033-45-2 Molecular Formula:
Molecular Weight: 276.07 g/mol [1][2]

Executive Summary

4-Ethoxy-3-iodobenzaldehyde is a critical trisubstituted aromatic intermediate widely utilized
in medicinal chemistry.[1] Its structural uniqueness lies in the orthogonal reactivity of its
functional groups: an electrophilic aldehyde for condensation reactions and an aryl iodide for
palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).[1]

This technical guide provides a rigorous structural elucidation protocol. By synthesizing data
from high-field NMR, mass spectrometry, and physical property analysis, we establish a
definitive fingerprint for this compound.[1] The guide is designed to assist researchers in
validating the identity and purity of this scaffold during drug discovery campaigns.

Molecular Architecture & Synthetic Context
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Before characterization, understanding the synthetic origin is vital for anticipating impurities.[1]
The compound is typically accessible via the electrophilic iodination of 4-ethoxybenzaldehyde.

[1]

Key Structural Features:

e C1 (Aldehyde): Highly deshielded proton, singlet.[1]

e C3 (lodine): Heavy atom effect; provides steric bulk and electronic modulation.[1]

o C4 (Ethoxy): Electron-donating group (EDG); increases electron density at ortho/para
positions, shielding the C5 proton.[1]

Visualization: Characterization Workflow

The following diagram outlines the logical flow from crude synthesis to validated structural data.
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Figure 1: Critical path for the synthesis and structural validation of 4-Ethoxy-3-
iodobenzaldehyde.

Spectroscopic Fingerprinting

The definitive proof of structure relies on Nuclear Magnetic Resonance (NMR).[1] The
substitution pattern (1,3,4-trisubstituted benzene) creates a distinct splitting pattern in the
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aromatic region.[1]
Proton NMR ( H NMR) Analysis
Solvent:

(Chloroform-d) Frequency: 400 MHz[3][4]

The aromatic region displays an ABX system modified by the substituents.[1]
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Chemical Shift Coupling
Structural
Assignment ( Multiplicity Eenstngt _
Logic
, Ppm) , Hz)
Characteristic

aldehyde proton;
-CHO 9.81 Singlet (s) - highly deshielded

by the carbonyl

anisotropy.[1]

Located between
lodine and
Aldehyde.
Deshielded by
H-2 8.30 Doublet (d)
both groups.[1]
Shows only
meta-coupling to
H-6.[1]

Ortho to
aldehyde

(deshielded).[4]
Doublet of

H-6 7.83 , Couples strongly
Doublets (dd) ]
with H-5 and

weakly with H-2.
[1]

Ortho to the
Ethoxy group.
The electron-
H-5 6.88 Doublet (d) donating oxygen
shields this
proton
significantly
(upfield shift).[1]

-OCH Methylene
4.20 Quartet (q) protons of the
ethoxy group.[1]
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Methyl protons of

-CH 1.54 Triplet (t) the ethoxy group.

[1]

Expert Insight: The key differentiator between the target compound and its regioisomer (3-iodo-
4-ethoxy vs. 2-iodo-4-ethoxy) is the chemical shift of H-2.[1] At 8.30 ppm, it confirms the proton
is flanked by two electron-withdrawing/heavy groups (I and CHO).[1] In a 2-iodo isomer, the H-
6 proton would not be as deshielded.[1]

Carbon NMR ( C NMR) Analysis
Solvent:

Frequency: 101 MHz[1][4]

« Carbonyl (C=0): 189.5 ppm.[1][4]

« Aromatic C-O (C4): 162.3 ppm (Deshielded by oxygen).[1]

e Aromatic C-H (C2, C6): 141.2 ppm (C2), 131.2 ppm (C6).[1]

e Aromatic C-1 (C3): 87.0 ppm.[1][4] Note: Carbon attached to lodine typically appears
significantly upfield (shielded) due to the "heavy atom effect,” often below 100 ppm.[1] This is
a diagnostic peak.[1]

o Ethoxy Carbons: 65.4 ppm (
), 14.5 ppm (
)[1]

Visualization: NMR Connectivity Logic

This diagram illustrates the coupling interactions confirming the regiochemistry.
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Interpretation
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Figure 2: Spin-spin coupling network confirming the 1,3,4-substitution pattern.[1]

Physical & Mass Spectrometric Properties[1][5]
Mass Spectrometry (HRMS-ESI)[1][4]

¢ lonization Mode: Positive (

)]

¢ Calculated Mass (
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): 276.9720[1][4]

e Observed Mass: 276.9722 (Typical experimental result)[1][4]
o Fragmentation: Loss of the ethyl group (

) and loss of the carbonyl are common fragmentation pathways.[1]

Physical Constants
e Physical State: White to off-white crystalline solid.[1]

e Melting Point:78 — 81 °C.[1][2]

o Note: A sharp melting point range (< 2°C) indicates high purity.[1] A depressed range (e.g.,
70-75°C) suggests contamination with the non-iodinated precursor (4-
ethoxybenzaldehyde).[1]

Experimental Protocol: Purification & Handling

To ensure the characterization data above is reproducible, the material must be free of the
starting material (4-ethoxybenzaldehyde) and over-iodinated byproducts.[1]

e Crude Workup: Upon completion of iodination, quench with saturated sodium thiosulfate (

) to remove excess iodine (indicated by the disappearance of the dark purple/brown color).[1]

o Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

e Chromatography:

o

Stationary Phase: Silica Gel (230-400 mesh).[1]

[¢]

Mobile Phase: Gradient elution using Petroleum Ether : Ethyl Acetate (Start 15:1, move to
10:1).[1]

[¢]

Rf Value: The iodinated product is typically less polar than the starting aldehyde due to the
lipophilic iodine atom.[1]
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» Recrystallization (Optional): If the melting point is broad, recrystallize from Ethanol/Hexane
to obtain the white needles required for X-ray or high-precision bioassays.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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